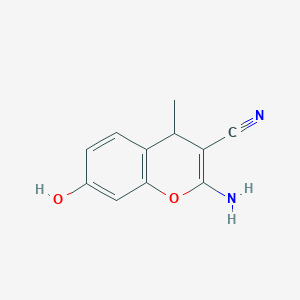![molecular formula C25H16ClN3O2S B11040321 6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11040321.png)
6-chloro-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a chlorinated phenyl group and a pyrimidinylsulfanyl moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Friedländer condensation reaction, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Formation of the Pyrimidinylsulfanyl Moiety: The pyrimidinylsulfanyl group can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives and thiol compounds.
Coupling Reactions: The final step involves coupling the chlorinated quinolinone core with the pyrimidinylsulfanyl moiety under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidinyl moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaOH, K2CO3, DMF
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Substituted quinolinone derivatives
科学的研究の応用
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby affecting cell proliferation and survival pathways.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, which are used as anticancer agents.
Quinolinone Derivatives: Compounds like nalidixic acid and oxolinic acid, which are used as antibacterial agents.
Uniqueness
6-CHLORO-3-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE is unique due to its combined structural features of quinolinone and pyrimidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C25H16ClN3O2S |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
6-chloro-3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H16ClN3O2S/c26-17-11-12-19-18(13-17)22(16-9-5-2-6-10-16)23(24(31)27-19)32-25-28-20(14-21(30)29-25)15-7-3-1-4-8-15/h1-14H,(H,27,31)(H,28,29,30) |
InChIキー |
XVSVNEAIJFRLAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 5',5',9'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040242.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040249.png)
![4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11040256.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11040263.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11040285.png)

![8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040293.png)
![1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11040296.png)
![(1Z)-6-(4-chlorophenyl)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040298.png)
![9,15-dioxa-3,4,5,8,10,12,14,16-octazatetracyclo[11.3.0.02,6.07,11]hexadeca-1(16),2,5,7,10,13-hexaene](/img/structure/B11040302.png)
![1-[(Pyrimidin-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11040305.png)
![4-(4-ethoxyphenyl)-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11040309.png)
![5-(biphenyl-4-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11040310.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4-dimethoxybenzamide](/img/structure/B11040320.png)
